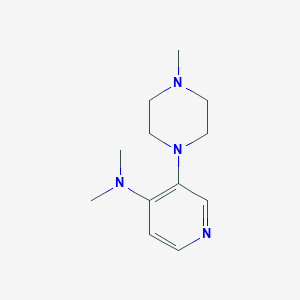
DI-Tert-butyl-2-norbornylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DI-Tert-butyl-2-norbornylphosphine is a tertiary phosphine compound with the molecular formula C15H29P. It is characterized by the presence of two tert-butyl groups and a norbornyl group attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butyl-2-norbornylphosphine typically involves the reaction of norbornyl halides with tert-butylphosphine under controlled conditions. One common method is the reaction of norbornyl chloride with tert-butylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: DI-Tert-butyl-2-norbornylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups. For example, reaction with alkyl halides can yield alkylphosphines.
Coordination: this compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Alkylphosphines.
Coordination: Metal-phosphine complexes.
科学研究应用
DI-Tert-butyl-2-norbornylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological systems due to its unique reactivity.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the synthesis of specialty chemicals and as a stabilizer in polymer production.
作用机制
The mechanism of action of DI-Tert-butyl-2-norbornylphosphine primarily involves its role as a ligand in coordination chemistry. The phosphorus atom donates its lone pair of electrons to form coordinate bonds with transition metals, stabilizing the metal center and facilitating catalytic reactions. The steric bulk of the tert-butyl and norbornyl groups influences the reactivity and selectivity of the compound in various chemical processes.
相似化合物的比较
Di-tert-butylphosphine: Similar in structure but lacks the norbornyl group, making it less sterically hindered.
2-(Di-tert-butylphosphino)biphenyl: Contains a biphenyl group instead of a norbornyl group, used in different catalytic applications.
Tris(2-methoxyphenyl)phosphine: Another tertiary phosphine with different substituents, used in coordination chemistry.
Uniqueness: DI-Tert-butyl-2-norbornylphosphine is unique due to the combination of the sterically bulky tert-butyl groups and the rigid norbornyl group. This unique structure imparts distinct reactivity and selectivity in catalytic processes, making it a valuable compound in both academic research and industrial applications.
属性
分子式 |
C15H29P |
|---|---|
分子量 |
240.36 g/mol |
IUPAC 名称 |
[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-ditert-butylphosphane |
InChI |
InChI=1S/C15H29P/c1-14(2,3)16(15(4,5)6)13-10-11-7-8-12(13)9-11/h11-13H,7-10H2,1-6H3/t11-,12+,13?/m1/s1 |
InChI 键 |
KLQDTSDJWQAGBD-OJRHAOMCSA-N |
手性 SMILES |
CC(C)(C)P(C1C[C@@H]2CC[C@H]1C2)C(C)(C)C |
规范 SMILES |
CC(C)(C)P(C1CC2CCC1C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


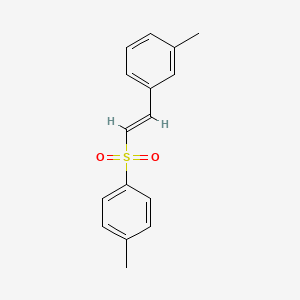
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
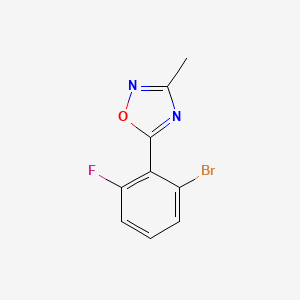

![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)
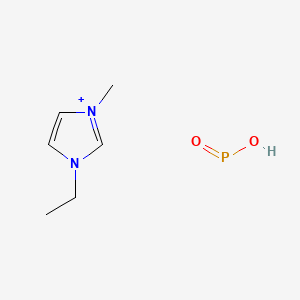
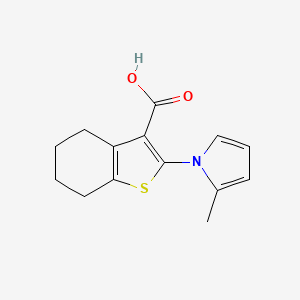

![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)

